H-Cys(4-methoxytrityl)-OH

Description

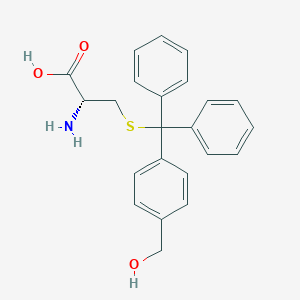

H-Cys(4-methoxytrityl)-OH (CAS: 177582-20-6) is a protected cysteine derivative widely used in peptide synthesis. Its molecular formula is C23H23NO3S, with a molecular weight of 393.49 g/mol . The compound features a 4-methoxytrityl (Mmt) group attached to the sulfur atom of cysteine, providing selective protection during solid-phase peptide synthesis (SPPS). The Mmt group is acid-labile and can be removed under mild conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) with trimethylsilane (TMS) as a scavenger, within 30 minutes . This mild deprotection minimizes side reactions, making it ideal for synthesizing peptides containing acid-sensitive residues.

The compound is commercially available from suppliers like BaChem and Wuhan Xinxinjiali Bio-Technology, with storage recommendations at -20°C to ensure stability . Its primary applications include:

- Orthogonal protection strategies in SPPS.

- Intermediate in the synthesis of complex peptides and glycoconjugates.

- Use as a reference standard in pharmacological and biochemical studies.

Properties

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINHNNAIDVCEZ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deep Eutectic Solvent (DES)-Mediated Synthesis

The use of DES as a green solvent system has revolutionized the preparation of H-Cys(4-methoxytrityl)-OH. A 2021 study demonstrated a one-pot synthesis starting from L-cysteine hydrochloride and p-methoxytrityl alcohol in a DES composed of choline chloride and urea (1:2 molar ratio). Trifluoroacetic acid (TFA, 0.2 mL) was added to the DES mixture at 25°C under aerobic conditions, achieving a 95% yield after 2 hours.

Key advantages :

-

Eliminates the need for hazardous organic solvents.

-

High reproducibility and scalability (up to 50 mmol scale reported).

-

Minimal purification required due to high selectivity.

The crude product was extracted with ethyl acetate, washed with aqueous NaOH (pH 5–6), and purified via flash chromatography (CH₂Cl₂/CH₃OH 9:1).

Traditional Chloride Reagent Approach

A classical method involves reacting L-cysteine hydrochloride with 4-methoxytrityl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is typically used to deprotonate the thiol group, facilitating nucleophilic attack on the trityl chloride. This method, first reported by Barlos et al. (1996), achieves yields of 85–90% after 4 hours at room temperature.

Reaction conditions :

-

Solvent: Anhydrous DCM.

-

Molar ratio: 1:1 (cysteine:Mmt-Cl).

-

Workup: Sequential washes with 1 M HCl, saturated NaHCO₃, and brine.

Solid-Phase Peptide Synthesis Integration

Fmoc-Based SPPS Protocol

In SPPS, Fmoc-Cys(Mmt)-OH serves as a building block for introducing protected cysteine residues. The Mmt group’s acid sensitivity allows selective deprotection with 0.5–1.0% TFA in DCM/TES (95:5) without affecting t-butyl or trityl (Trt) groups.

Typical SPPS workflow :

-

Resin loading : 2-Chlorotrityl resin preloaded with Fmoc-Cys(Mmt)-OH.

-

Elongation : Standard Fmoc deprotection (20% piperidine/DMF) and coupling with HOBt/DIC.

-

Deprotection : Mmt removal via 1% TFA/DCM (30 minutes).

This method is pivotal for synthesizing disulfide-rich peptides, such as Eptifibatide, where selective thiol exposure enables intramolecular cyclization.

Selective Deprotection Techniques

The Mmt group’s orthogonality permits sequential deprotection in multi-cysteine peptides. For example, in a study by Galande et al. (2005), Mmt was selectively removed from Cys(Mmt)-containing peptides while retaining Cys(StBu) residues. Subsequent oxidation with iodine yielded disulfide bonds with >90% efficiency .

Industrial-Scale Production Considerations

Industrial protocols prioritize cost efficiency and purity. Key adaptations include:

-

Automated continuous-flow reactors for DES-mediated synthesis, reducing reaction times to <1 hour.

-

In-line HPLC monitoring to ensure >98% purity (area%) during SPPS.

-

Solvent recovery systems for TFA and DCM, minimizing environmental impact.

Table 1: Comparison of Solution-Phase Methods

Table 2: SPPS Parameters for Fmoc-Cys(Mmt)-OH

| Parameter | Value/Description |

|---|---|

| Deprotection Reagent | 1% TFA in DCM/TES (95:5) |

| Deprotection Time | 30 minutes |

| Purity (HPLC) | ≥98.0% (area%) |

| Enantiomeric Purity | ≥99.0% (a/a) |

| Typical Scale | 0.1–5 kg |

Analytical and Quality Control Measures

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

H-Cys(4-methoxytrityl)-OH undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The 4-methoxytrityl group can be removed under acidic conditions to reveal the free thiol group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Oxidation: Disulfide-linked cysteine derivatives.

Reduction: Free thiol-containing cysteine.

Substitution: Free thiol-containing cysteine after removal of the 4-methoxytrityl group.

Scientific Research Applications

Scientific Research Applications

H-Cys(4-methoxytrityl)-OH has several notable applications in scientific research:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins.

- Protein Engineering : The compound allows for modifications and labeling of proteins, enhancing their functionality.

- Drug Development : It is used in designing peptide-based drugs that target specific biological pathways.

- Bioconjugation : Facilitates the attachment of various functional groups to peptides for diverse research applications.

Recent studies indicate that peptides synthesized with this compound can influence various biological processes:

- Protein Interactions : Peptides incorporating this compound have been shown to affect protein interactions within cells.

- Cytotoxicity : In vitro assays revealed that certain peptides exhibit significant cytotoxic effects against cancer cell lines, with some showing GI50 values below 100 nM.

Case Studies

-

Peptide Interaction Studies :

- Research demonstrated that modifications at the cysteine position significantly impacted the bioactivity and stability of somatostatin analogs.

-

In Vitro Studies :

- A series of assays showed that peptides containing this compound exhibited varying degrees of cytotoxicity against cancer cell lines, indicating potential therapeutic applications.

Data Tables

| Activity Type | Observed Effect |

|---|---|

| Protein Interaction | Modulation of cellular signaling pathways |

| Cytotoxicity | GI50 < 100 nM against cancer cell lines |

Mechanism of Action

The primary function of H-Cys(4-methoxytrityl)-OH is to protect the thiol group of cysteine during chemical reactions. The 4-methoxytrityl group acts as a temporary shield, preventing unwanted reactions with other functional groups. Once the desired peptide or protein is synthesized, the protecting group can be removed under acidic conditions to reveal the free thiol group, which can then participate in further reactions or form disulfide bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between H-Cys(4-methoxytrityl)-OH and structurally related cysteine derivatives:

Table 1: Comparative Analysis of Cysteine Derivatives

Key Findings

Protection/Deprotection Efficiency

- The 4-methoxytrityl group in this compound exhibits higher reactivity during protection and faster deprotection compared to unsubstituted trityl (Trt). For example, methoxytrityl ethers in cellulose synthesis require 5.5 hours for deprotection versus 100 hours for Trt groups . This efficiency translates to cysteine derivatives, reducing synthesis time and improving yields.

- In contrast, H-Cys(Trt)-OH requires stronger acidic conditions (e.g., 50% TFA), increasing the risk of side reactions in sensitive peptides .

Biological Activity H-Cys(Trt)-OH acts as a specific inhibitor of Eg5, a kinesin motor protein, with an IC50 of 500 nM . This activity is attributed to the trityl group’s steric bulk, which disrupts microtubule interactions. No such activity is reported for this compound, highlighting the functional specificity of protecting groups.

Solubility and Handling

- The hydrophobic trityl and methoxytrityl groups reduce aqueous solubility, necessitating organic solvents like DMSO or DCM for handling. Smaller groups like methyl (H-Cys(Me)-OH) or 4-methylbenzyl (H-Cys(MeBzl)-OH) offer better solubility but lack the mild deprotection advantages of Mmt .

Synthetic Versatility

- Fmoc-D-Cys(Mmt)-OH (MW: 615.70) combines Mmt protection with Fmoc-group compatibility, enabling orthogonal SPPS strategies for D-cysteine-containing peptides . This contrasts with this compound, which is typically used in Boc-based synthesis.

Research and Industrial Relevance

- This compound is favored in large-scale peptide production due to its balance of stability and mild deprotection. For instance, Barlos et al. demonstrated its utility in synthesizing peptides with acid-sensitive motifs .

- H-Cys(Trt)-OH remains valuable in cancer research for studying mitotic kinesins, though its stronger deprotection requirements limit its use in complex syntheses .

- H-Cys(MeBzl)-OH and H-Cys(Me)-OH are niche alternatives for water-soluble or hydrogenolysis-compatible applications .

Biological Activity

H-Cys(4-methoxytrityl)-OH, also known as Fmoc-L-Homocysteine (Mmt)-OH, is a derivative of homocysteine featuring a methoxytrityl (Mmt) protecting group. This compound has garnered attention in the field of peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in various research contexts.

Chemical Structure and Properties

The chemical formula for this compound is C₃₈H₃₃N₁O₄S, with a molecular weight of 599.74 g/mol. The Mmt group protects the thiol (-SH) functionality of cysteine, enabling selective reactions during peptide synthesis while maintaining the biological activity of the amino acid.

Role in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its ability to protect the thiol group allows for the formation of peptides that can participate in various biological processes, including:

- Protein Synthesis : Cysteine plays a critical role in forming disulfide bonds, which are essential for the structural integrity of many proteins.

- Cell Signaling : Research indicates that peptides synthesized with this compound can modulate cellular signaling pathways related to homocysteine metabolism, influencing processes such as apoptosis and cell proliferation .

Therapeutic Implications

Recent studies have highlighted the potential therapeutic effects of peptides containing this compound. These include:

- Cardiovascular Health : Elevated homocysteine levels are associated with cardiovascular diseases. Compounds that modulate homocysteine metabolism may provide protective effects against these conditions.

- Antitumor Activity : Some derivatives have demonstrated antitumor properties across various cancer models, indicating their potential use in cancer therapy .

Case Studies

- Peptide Interaction Studies : Research has shown that peptides incorporating this compound can influence protein interactions within cells. For instance, studies involving somatostatin analogs revealed that modifications at the cysteine position significantly impacted bioactivity and stability .

- In Vitro Studies : A series of in vitro assays demonstrated that peptides containing this compound exhibit varying degrees of cytotoxicity against cancer cell lines, with some showing GI50 values below 100 nM, indicating potent antitumor activity .

Data Tables

The following tables summarize key findings related to the biological activity and synthesis parameters of this compound.

Q & A

Q. What analytical techniques confirm the structural integrity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.